molecular formula C13H11ClN4 B2553035 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 53105-58-1

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2553035
CAS No.: 53105-58-1
M. Wt: 258.71
InChI Key: QQXUZEMDFOVOOJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is a heterocyclic compound that features a benzotriazole core substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with methyl-substituted benzotriazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen or alkyl groups onto the benzotriazole ring .

Scientific Research Applications

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-methyl-1H-1,2,3-benzotriazol-5-amine
  • 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-4-amine
  • 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-benzotriazol-6-amine

Uniqueness

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at specific positions on the benzotriazole ring can enhance its stability and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUZEMDFOVOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324155
Record name 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53105-58-1
Record name 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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